3-O-methylated flavonoids
3-O-Methylated Flavonoids are a subclass of flavonoid compounds characterized by the presence of a methyl group at the 3-position of their B-ring. These compounds exhibit diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, they consist of an aromatic ring system (A and B) with three carbon chains attached to it, featuring hydroxyl (-OH) groups that contribute to their pharmacological activities.
The 3-O-methylation modification can influence the solubility and bioavailability of these compounds. This process typically involves a methylation reaction catalyzed by enzymes or chemical reagents, which adds a methyl group to the flavonoid structure. The methylated derivatives often show enhanced stability against enzymatic degradation in biological systems, potentially leading to increased effectiveness.
These compounds are found naturally in various plants and have been widely studied for their potential health benefits. They can be isolated from plant extracts or synthesized using chemical methods. Due to their promising applications, 3-O-methylated flavonoids are of significant interest in the development of natural product-based drugs and functional foods.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Isokaempferide | 1592-70-7 | C16H12O6 |
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3-O-Methyl Quercetin | 1486-70-0 | C16H12O7 |
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4H-1-Benzopyran-4-one,2,3-dihydro-3-hydroxy-2,3-dimethoxy-2-(4-methylphenyl)- | 42856-81-5 | C18H18O5 |
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Quercetin 3,3'-dimethyl ether | 4382-17-6 | C17H14O7 |
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5,7,8-trihydroxy-3-methoxy-2-phenyl-4H-chromen-4-one | 33910-28-0 | C16H12O6 |
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4H-1-Benzopyran-4-one, 2-(4-hydroxyphenyl)-3-methoxy- | 111391-31-2 | C16H12O4 |
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7-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one | 65625-34-5 | C16H12O4 |
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3,3'-Di-Me,6,7-methylene ether-Quercetagetin | 93078-84-3 | C18H14O8 |
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7-O-Sulfate-3',4',5,6,7-Pentahydroxy-3-methoxyflavone | 76060-27-0 | C16H12O11S |
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3-O-Methylfisetin | 20870-06-8 | C16H12O6 |
Related Literature
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